molecular formula C28H25N3O3S2 B1665181 AS604872

AS604872

Cat. No.: B1665181
M. Wt: 515.6 g/mol
InChI Key: LSSZZFZFFKZTCL-IAPPQJPRSA-N
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Description

AS604872 is a synthetic organic compound known for its role as a selective antagonist of the prostaglandin F2α receptor (FP receptor). This compound has been studied for its potential therapeutic applications, particularly in the context of preterm labor, where it has shown promise in delaying labor by inhibiting uterine contractions .

Preparation Methods

AS604872 is synthesized through a series of chemical reactions involving the formation of a thiazolidine ring and subsequent sulfonylation and amidation steps. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

AS604872 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

AS604872 exerts its effects by selectively binding to and antagonizing the prostaglandin F2α receptor (FP receptor). This receptor is involved in mediating various physiological responses, including uterine contractions and vascular tone regulation. By blocking the FP receptor, this compound inhibits the action of prostaglandin F2α, leading to reduced uterine contractions and delayed labor . The molecular targets and pathways involved include the inhibition of phosphatidylinositol synthesis and reduction of pro-inflammatory gene expression .

Comparison with Similar Compounds

AS604872 is unique in its high selectivity and potency as an FP receptor antagonist. Similar compounds include:

Compared to these compounds, this compound offers the advantage of being a small molecule with oral bioavailability, making it more suitable for therapeutic applications .

Properties

Molecular Formula

C28H25N3O3S2

Molecular Weight

515.6 g/mol

IUPAC Name

(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide

InChI

InChI=1S/C28H25N3O3S2/c32-27(30-26(23-11-5-2-6-12-23)25-13-7-8-18-29-25)28-31(19-20-35-28)36(33,34)24-16-14-22(15-17-24)21-9-3-1-4-10-21/h1-18,26,28H,19-20H2,(H,30,32)/t26-,28+/m1/s1

InChI Key

LSSZZFZFFKZTCL-IAPPQJPRSA-N

Isomeric SMILES

C1CS[C@H](N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C5=CC=CC=N5

SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2S)-3-((1,1'-biphenyl)-4-ylsulfonyl)-N-((R)-phenyl(2-pyridinyl)methyl)-1,3-thiazolidine-2-carboxamide
AS 604872
AS604872

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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